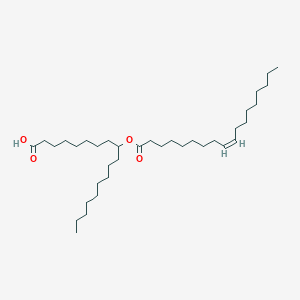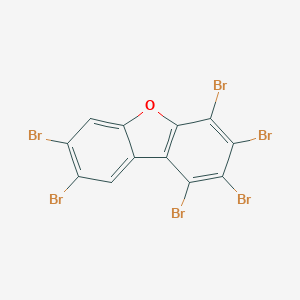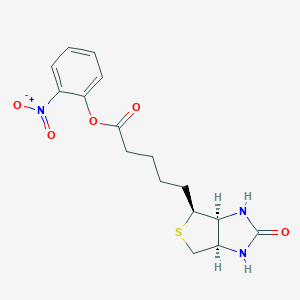
D-(+)Biotin 2-nitrophenyl ester
Overview
Description
D-(+)Biotin 2-nitrophenyl ester is a chemical compound that belongs to the class of biotin derivatives. It is widely used in various fields, including medical, environmental, and industrial research. This compound is a protected biotin moiety, which means it is often used as a reactant in the synthesis of other biotin-functionalized molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-(+)Biotin 2-nitrophenyl ester typically involves the esterification of biotin with 2-nitrophenol. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is performed at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in cleanroom environments to prevent contamination.
Chemical Reactions Analysis
Types of Reactions
D-(+)Biotin 2-nitrophenyl ester undergoes various chemical reactions, including:
Esterification: Formation of esters by reacting with alcohols.
Hydrolysis: Breaking down into biotin and 2-nitrophenol in the presence of water.
Substitution: Reactions where the nitrophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Dicyclohexylcarbodiimide (DCC): Used as a coupling agent.
4-Dimethylaminopyridine (DMAP): Used as a catalyst.
Water: Used in hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include biotin, 2-nitrophenol, and various biotin-functionalized molecules .
Scientific Research Applications
D-(+)Biotin 2-nitrophenyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reactant in the synthesis of biotinylated compounds.
Biology: Utilized in biotin-streptavidin binding assays for detecting and quantifying biomolecules.
Medicine: Employed in drug delivery systems and diagnostic assays.
Industry: Used in the production of biotinylated polymers and materials .
Mechanism of Action
The mechanism of action of D-(+)Biotin 2-nitrophenyl ester involves its ability to form strong covalent bonds with proteins and other biomolecules. This is primarily due to the biotin moiety, which has a high affinity for binding to streptavidin and avidin proteins. The nitrophenyl ester group facilitates the attachment of biotin to various substrates, enhancing the compound’s versatility in different applications .
Comparison with Similar Compounds
Similar Compounds
Biotinyl-N-hydroxysuccinimide ester: Another biotin derivative used for biotinylation of proteins and nucleic acids.
Biotin-PEG-NHS ester: A polyethylene glycol (PEG) conjugated biotin used for increasing solubility and reducing immunogenicity.
Uniqueness
D-(+)Biotin 2-nitrophenyl ester is unique due to its nitrophenyl ester group, which provides a distinct reactivity profile compared to other biotin derivatives. This makes it particularly useful in specific synthetic and analytical applications where other biotin derivatives may not be suitable.
Properties
IUPAC Name |
(2-nitrophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c20-14(24-12-6-2-1-5-11(12)19(22)23)8-4-3-7-13-15-10(9-25-13)17-16(21)18-15/h1-2,5-6,10,13,15H,3-4,7-9H2,(H2,17,18,21)/t10-,13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDYXYRBHNYQRB-XEGUGMAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)OC3=CC=CC=C3[N+](=O)[O-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OC3=CC=CC=C3[N+](=O)[O-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


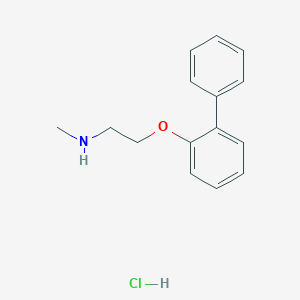
![4-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B160486.png)

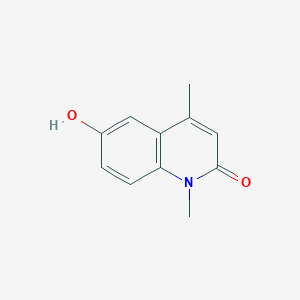
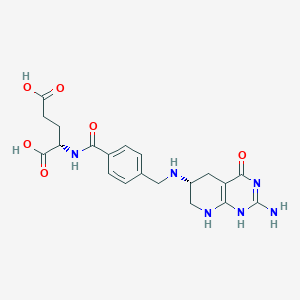
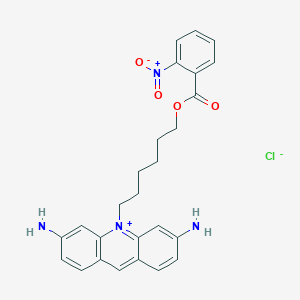
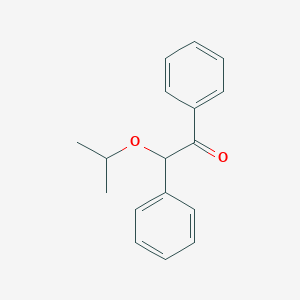

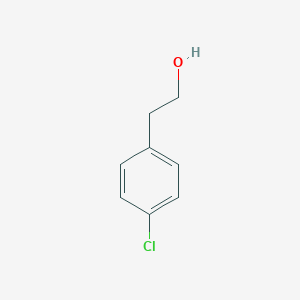
![3-Methyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B160500.png)
